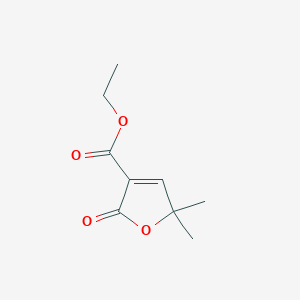
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate is an organic compound with the molecular formula C₉H₁₂O₄. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of alkyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylates with zinc enolates prepared from zinc and 1-aryl-2-bromo-2-phenylethanones . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include zinc enolates, bromoketones, and various oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with zinc enolates can yield ethyl 4-(2-aryl-2-oxo-1-phenyl-ethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates .
Scientific Research Applications
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to modulate the activity of enzymes and receptors involved in inflammation and cell proliferation . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5,5-dimethyl-2-oxofuran-3-carboxylate: A closely related compound with similar reactivity and applications.
2,3-Dihydro-5-methylfuran: Another furan derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific ester functional group and the resulting reactivity, making it valuable for various synthetic and research applications.
Properties
CAS No. |
67498-38-8 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-oxofuran-3-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-4-12-7(10)6-5-9(2,3)13-8(6)11/h5H,4H2,1-3H3 |
InChI Key |
UPSCNRAMJCKATF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(OC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















